Cas no 435283-23-1 (1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine is a brominated phenoxyethylpiperidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 3-bromophenoxy moiety linked to a 4-methylpiperidine ring via an ethylene spacer, offering versatility in synthetic modifications. The bromine substituent enhances reactivity for further functionalization, making it a valuable intermediate in medicinal chemistry. The piperidine core contributes to its potential bioactivity, particularly in CNS-targeting compounds. This compound is characterized by high purity and stability under standard conditions, ensuring reliability in experimental use. Its well-defined molecular architecture supports precise structure-activity relationship studies, aiding in the development of novel therapeutic agents or specialized chemical probes.
1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine structure
435283-23-1 structure
Product Name:1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine
CAS No:435283-23-1
MF:C14H20BrNO
MW:298.218703269959
MDL:MFCD03710118
CID:4714230
Update Time:2025-05-20

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(3-bromophenoxy)ethyl)-4-methylpiperidine
    • 1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine
    • Cambridge id 7015666
    • AM88053
    • 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine
    • MDL: MFCD03710118
    • Inchi: 1S/C14H20BrNO/c1-12-5-7-16(8-6-12)9-10-17-14-4-2-3-13(15)11-14/h2-4,11-12H,5-10H2,1H3
    • InChI Key: INVFMJKFELVUKU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OCCN1CCC(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Topological Polar Surface Area: 12.5

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine Pricemore >>

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Additional information on 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine

Introduction to 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine (CAS No. 435283-23-1)

The compound 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine (CAS No. 435283-23-1) is a fascinating molecule with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered cyclic amines widely used in drug discovery and organic synthesis. The presence of a bromophenoxy group attached to the piperidine ring introduces interesting electronic and steric properties, making it a valuable compound for further research and application.

Structural Insights

The molecular structure of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine is characterized by a piperidine ring with a methyl group at the 4-position and a substituent at the 1-position. This substituent is a 2-(3-bromophenoxy)ethyl group, which consists of an ethyl chain connected to a phenoxy group substituted with a bromine atom at the meta position. The combination of these groups creates a molecule with both aromatic and aliphatic characteristics, offering potential for diverse chemical reactivity and biological activity.

Physical Properties

Recent studies have reported the physical properties of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine, including its melting point, boiling point, and solubility in various solvents. These properties are essential for understanding its behavior in different chemical environments and its potential applications in pharmaceutical formulations or industrial processes. For instance, its solubility in organic solvents like dichloromethane and ethyl acetate suggests its suitability for reactions requiring such conditions.

Synthesis and Characterization

The synthesis of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine involves multi-step reactions, often starting from readily available starting materials such as piperidine derivatives and bromophenol compounds. One common approach involves nucleophilic substitution or coupling reactions to introduce the desired substituents onto the piperidine ring. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure and purity of this compound.

Applications in Drug Discovery

Given its structural complexity and functional groups, 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine has shown promise in drug discovery efforts. Researchers have explored its potential as a lead compound for developing new pharmaceutical agents targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer. For example, recent studies have highlighted its ability to modulate ion channels or enzyme activities, which are critical for many physiological processes.

Recent Research Findings

In line with current research trends, 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine has been investigated for its role in medicinal chemistry. A study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a potential candidate for developing novel therapeutics. Additionally, computational modeling studies have provided insights into its pharmacokinetic profile, suggesting favorable absorption and distribution properties.

Safety Considerations

While exploring the applications of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine, it is crucial to consider safety aspects related to its handling and use. Proper personal protective equipment (PPE) should be utilized during synthesis or manipulation of this compound to minimize exposure risks. Furthermore, environmental considerations should guide waste management practices to ensure compliance with regulatory standards.

Conclusion

Future Directions

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